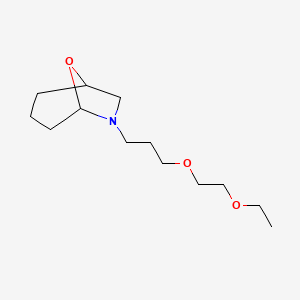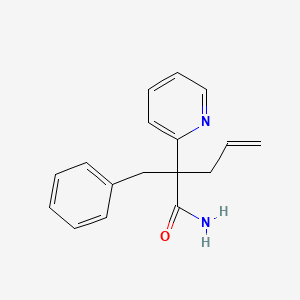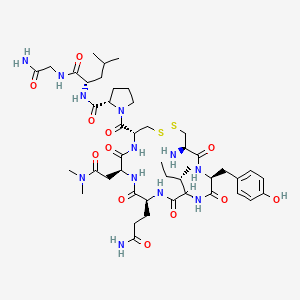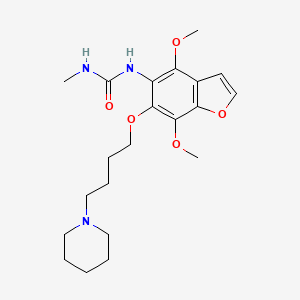
Urea, 1-(4,7-dimethoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(4,7-dimethoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-methyl- is a complex organic compound with a unique structure that combines a benzofuran ring with a piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1-(4,7-dimethoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-methyl- typically involves multiple steps, starting with the preparation of the benzofuran core The benzofuran ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
Urea, 1-(4,7-dimethoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-methyl- can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups on the benzofuran ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen functionalities, potentially forming simpler derivatives.
Substitution: The piperidine moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield benzofuran aldehydes or acids, while substitution reactions can produce a range of piperidine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, urea, 1-(4,7-dimethoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-methyl- may be studied for its potential biological activity. Compounds with similar structures have been investigated for their effects on various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its combination of a benzofuran ring and a piperidine moiety could impart desirable characteristics to polymers or other materials.
作用機序
The mechanism of action of urea, 1-(4,7-dimethoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-methyl- would depend on its specific interactions with molecular targets. The benzofuran ring may interact with aromatic residues in proteins, while the piperidine moiety could engage in hydrogen bonding or ionic interactions. These interactions could modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Urea, 1-(4-methoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-methyl-
- Urea, 1-(4,7-dimethoxy-5-benzofuranyl)-3-methyl-
- Urea, 1-(4,7-dimethoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-ethyl-
Uniqueness
The uniqueness of urea, 1-(4,7-dimethoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-methyl- lies in its specific combination of functional groups. The presence of both methoxy groups and a piperidine moiety on the benzofuran ring provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
特性
CAS番号 |
75883-62-4 |
|---|---|
分子式 |
C21H31N3O5 |
分子量 |
405.5 g/mol |
IUPAC名 |
1-[4,7-dimethoxy-6-(4-piperidin-1-ylbutoxy)-1-benzofuran-5-yl]-3-methylurea |
InChI |
InChI=1S/C21H31N3O5/c1-22-21(25)23-16-17(26-2)15-9-14-29-18(15)20(27-3)19(16)28-13-8-7-12-24-10-5-4-6-11-24/h9,14H,4-8,10-13H2,1-3H3,(H2,22,23,25) |
InChIキー |
OIVODPJMGQHUON-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NC1=C(C2=C(C(=C1OCCCCN3CCCCC3)OC)OC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


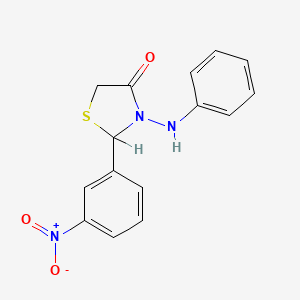
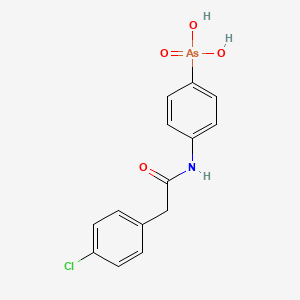
![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)
![2-[(Hexadec-11-yn-1-yl)oxy]oxane](/img/structure/B14458208.png)
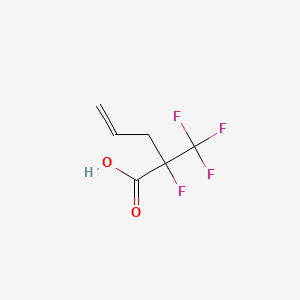
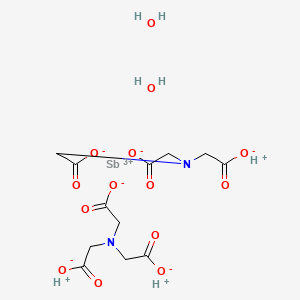
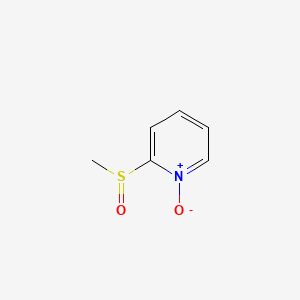
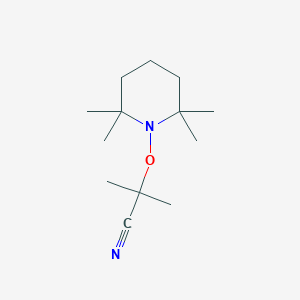
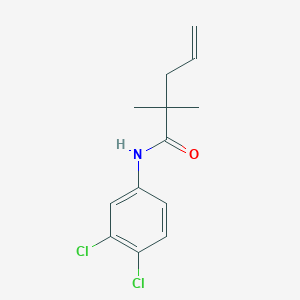
![1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane](/img/structure/B14458260.png)
![1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14458265.png)
